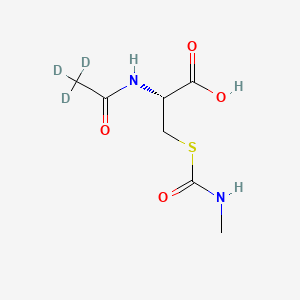

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine

Beschreibung

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine (AMCC-d3) is a deuterated analog of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC), a mercapturic acid metabolite formed via the conjugation of glutathione with methyl isocyanate or N,N-dimethylformamide (DMF) . Mercapturic acids are critical biomarkers for assessing exposure to volatile organic compounds (VOCs) and industrial solvents. The deuterated form (d3) is typically used as an internal standard in mass spectrometry-based analyses to improve quantification accuracy by compensating for matrix effects .

Eigenschaften

IUPAC Name |

(2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPNYMMDLFYDL-MQBGRFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deuterated Acetylation of L-Cysteine

The incorporation of deuterium begins with the acetylation of L-cysteine using deuterated acetic anhydride (Ac₂O-d₆) or acetyl-d₃ chloride. This step replaces the hydrogen atoms in the acetyl group with deuterium, forming N-acetyl-d3-L-cysteine. Reaction conditions typically involve:

-

Solvent : Anhydrous methanol or dichloromethane to prevent hydrolysis.

-

Catalyst : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the amino group, enhancing electrophilicity.

-

Temperature : Room temperature (20–25°C) to minimize racemization.

Post-acetylation, the intermediate is isolated via solvent extraction (e.g., ethyl acetate) and dried under reduced pressure.

Carbamoylation with N-Methylcarbamoyl Chloride

The S-carbamoylation step introduces the N-methylcarbamoyl group to the sulfhydryl (-SH) group of N-acetyl-d3-L-cysteine. Key considerations include:

-

Reagent : N-Methylcarbamoyl chloride, generated in situ from methyl isocyanate (MIC) and hydrochloric acid.

-

Base : Sodium bicarbonate (NaHCO₃) to neutralize HCl and maintain a pH conducive to nucleophilic substitution.

-

Reaction Time : 6–24 hours under nitrogen atmosphere to prevent oxidation of the thiol group.

The product is purified via recrystallization from ethanol or methanol, yielding a white crystalline solid with >95% purity (HPLC).

Isotopic Purity and Analytical Validation

Deuterium incorporation is verified using nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS). The absence of proton signals at δ 2.1–2.3 ppm (acetyl region) confirms full deuteration. Enantiomeric purity (>99% e.e.) is assessed via chiral HPLC or optical rotation measurements.

Industrial and Laboratory-Scale Protocols

Large-Scale Synthesis (Patent-Based Method)

A patented method for analogous compounds (e.g., N-acetyl cysteine amide) involves:

-

Esterification : N-Acetyl-d3-L-cysteine is treated with methanol and H₂SO₄ to form the methyl ester.

-

Ammonolysis : The ester reacts with aqueous ammonium hydroxide (NH₄OH) at room temperature, yielding the amide.

-

Carbamoylation : The amide undergoes carbamoylation with MIC in dichloromethane.

This protocol achieves yields >70% and enantiomeric excess >99%.

Small-Scale Analytical Synthesis

For research-grade quantities, a modified approach is employed:

-

Step 1 : N-Acetyl-d3-L-cysteine (1.0 mmol) is dissolved in anhydrous THF.

-

Step 2 : N-Methylcarbamoyl chloride (1.2 mmol) is added dropwise at 0°C under argon.

-

Step 3 : The mixture is stirred for 12 hours, quenched with NaHCO₃, and extracted with ethyl acetate.

-

Step 4 : The organic layer is dried (Na₂SO₄) and concentrated, followed by silica gel chromatography (MeOH/DCM gradient).

Challenges and Optimization Strategies

Racemization During Acetylation

The acetyl-d3 group’s bulkiness increases steric hindrance, potentially leading to racemization. Mitigation strategies include:

Byproduct Formation

Common byproducts include:

-

Disulfide Dimers : Formed via oxidation of free thiols. Adding reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) suppresses this.

-

Over-Carbamoylation : Excess MIC leads to di-carbamoylated species. Stoichiometric control and slow reagent addition minimize this.

Analytical Data and Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl or N-methylcarbamoyl groups.

Substitution: The acetyl and N-methylcarbamoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deacetylated or demethylated derivatives.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Urinary Biomarker for N-Methylformamide Exposure

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine serves as a biomarker for assessing exposure to N-Methylformamide, a solvent used in various industrial applications. Studies have demonstrated its utility in monitoring occupational exposure among workers handling this compound. For instance, Imbriani et al. reported the urinary determination of this metabolite in workers exposed to N-Methylformamide, highlighting its effectiveness as a biological indicator of exposure levels .

Case Study: Occupational Health Monitoring

In a study involving industrial workers, urinary concentrations of this compound were measured to assess exposure to N-Methylformamide. The results indicated significant correlations between environmental exposure levels and urinary metabolite concentrations, underscoring the compound's relevance in occupational health monitoring .

Analytical Chemistry

Method Development for Detection

The detection and quantification of this compound have been facilitated by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Methodological studies have optimized extraction and analysis protocols, enabling accurate measurement of this metabolite in biological samples. For example, one study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve sensitive detection of the compound in urine samples .

Pharmacokinetics and Metabolism

Understanding Metabolic Pathways

Research into the pharmacokinetics of this compound reveals insights into its metabolic pathways following exposure to N-Methylformamide. The compound is primarily excreted via urine, making it an effective marker for studying the metabolism of hepatotoxic agents. Investigations into its pharmacokinetic properties have shown variations based on dosage and duration of exposure, which are crucial for developing safety guidelines for workers exposed to hazardous substances .

Health Implications

Potential Health Risks

The presence of this compound in urine is indicative of potential health risks associated with N-Methylformamide exposure. Chronic exposure has been linked to various health issues, including liver toxicity and other systemic effects. Therefore, monitoring this metabolite can be vital for assessing health risks in occupational settings .

Wirkmechanismus

The mechanism of action of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and N-methylcarbamoyl groups may modulate the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can influence the compound’s metabolic stability and isotopic effects, providing insights into its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

- Structure : Features a methylcarbamoyl (-CONHCH3) group attached to the sulfur atom of N-acetylcysteine.

- Role : Serves as a cumulative biomarker for DMF exposure, reflecting hepatotoxicity risk in occupational settings .

- Detection : Quantified via LC-MS/MS in urine, with median levels ranging from 66.6 µg/g creatinine (general populations) to 2950 µg/g creatinine (high-exposure industrial workers) .

Comparison with Structurally Similar Mercapturic Acids

Mercapturic acids differ in their substituent groups, which dictate their parent compounds, metabolic pathways, and toxicological implications. Below is a detailed comparison:

Structural and Functional Differences

Analytical and Physicochemical Properties

Data from synthesis studies (–2) and analytical reports (–5, 9–10):

Exposure Levels and Health Associations

Key Research Findings

AMCC as a Cumulative Biomarker

Toxicity Mechanisms

- The methylcarbamoyl group in AMCC derivatives (e.g., S-(N-methylcarbamoyl)glutathione) inhibits glutathione reductase, depleting cellular glutathione and exacerbating oxidative stress .

- In contrast, AAMA (acrylamide metabolite) forms DNA adducts linked to neurotoxicity, while CYMA’s cyanoethyl group generates cyanide intermediates .

Analytical Advantages of Deuterated Forms

- AMCC-d3 improves quantification precision in LC-MS/MS by mitigating ion suppression effects, with a detection limit of 0.02 mg/mL for non-deuterated NAC analogs .

Biologische Aktivität

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine (d3-N-AMCC) is a deuterated derivative of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine, which serves as a significant metabolite in various biological processes, particularly in detoxification mechanisms. This compound is notably linked to the metabolism of N-Methylformamide (NMF), an experimental antitumor agent known for its hepatotoxic effects. The biological activity of d3-N-AMCC encompasses its role in metabolic pathways, interactions with biological molecules, and potential applications in biomonitoring.

The mechanism of action for this compound involves several biochemical interactions:

- Detoxification : d3-N-AMCC participates in the conjugation of toxic compounds, facilitating their excretion from the body. This process is crucial for mitigating the hepatotoxic effects associated with NMF exposure.

- Metabolic Stability : The incorporation of deuterium enhances the compound's metabolic stability, allowing for more precise tracking in biological studies. This isotopic labeling aids in distinguishing d3-N-AMCC from its non-labeled counterparts during mass spectrometry analysis.

- Enzyme Interaction : The compound interacts with various enzymes involved in detoxification, potentially altering its efficacy and influence within metabolic pathways related to xenobiotic metabolism.

1. Biomonitoring

d3-N-AMCC is utilized as a biomarker for monitoring exposure to volatile organic compounds (VOCs), particularly in occupational settings involving NMF. Studies have shown that it can effectively indicate cumulative exposure levels over a workweek, making it a valuable tool for assessing health risks associated with chemical exposure .

2. Hepatotoxicity Assessment

Research indicates that d3-N-AMCC levels correlate with hepatotoxicity due to DMF exposure. It has been suggested that monitoring this metabolite can provide insights into liver damage and help establish safety thresholds for workers exposed to DMF .

Table 1: Summary of Key Findings on d3-N-AMCC

Case Study: DMF Exposure Monitoring

In a study involving workers exposed to DMF, urinary levels of d3-N-AMCC were measured over a workweek. Results indicated that higher concentrations were associated with increased liver enzyme levels, suggesting a direct link between d3-N-AMCC presence and hepatotoxic effects. Sampling at the end of the workweek provided the most accurate reflection of cumulative exposure, highlighting its potential as a monitoring tool .

Q & A

What synthetic strategies are employed for N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine, and how is structural confirmation achieved?

Basic Research Question

The synthesis typically involves reacting deuterated N-acetylcysteine (NAC-d3) with methyl isocyanate under controlled conditions. Key steps include:

- Reaction Optimization : Use of anhydrous solvents (e.g., acetone-d6) and nitrogen atmosphere to prevent hydrolysis of the isocyanate .

- Purification : Column chromatography or recrystallization yields the compound in 31–87% purity, depending on substituent steric/electronic effects .

- Characterization :

- NMR : , , and NMR in deuterated solvents (e.g., DMSO-d6 or acetone-d6) confirm deuteration at the acetyl group and carbamoyl linkage. Peaks for CH3 (acetyl) appear at δ ~1.87–1.98 ppm, while NH protons resonate at δ 8.0–11.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., MH+ at m/z 362–396 in non-deuterated analogs) and deuteration efficiency .

How is this compound utilized as a biomarker in toxicological studies?

Basic Research Question

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is a mercapturic acid metabolite formed via glutathione conjugation of methyl isocyanate (MIC), a toxic industrial chemical. Its deuterated form (d3) enhances traceability in:

- Exposure Biomarker : Detected in urine using LC-MS/MS, quantifying MIC exposure in occupational or environmental settings .

- Methodology :

What factors influence the variability in synthetic yields of this compound, and how can they be addressed?

Advanced Research Question

Yields vary (31–87%) due to:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in o-nitro-p-trifluoromethylphenylisocyanate) reduce reactivity, lowering yields .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance isocyanate reactivity but may require stringent anhydrous conditions .

- Mitigation Strategies :

- Use excess isocyanate (1.5–2 eq.) and extended reaction times (24–48 hrs).

- Monitor reaction progress via TLC (silica gel, CH2Cl2:MeOH 4:1) .

What advanced analytical techniques resolve structural ambiguities in NMR data across studies?

Advanced Research Question

Discrepancies in NMR shifts arise from solvent polarity, deuteration, and pH. For example:

- Solvent Effects : NH protons in DMSO-d6 (δ 11.05 ppm) vs. acetone-d6 (δ 8.01 ppm) due to hydrogen bonding differences .

- Deuteration Impact : NMR confirms deuterium incorporation at the acetyl group, avoiding misassignment of CH3 signals .

- 2D NMR : HSQC and HMBC correlate - couplings, resolving overlapping peaks in complex mixtures .

How do structural modifications (e.g., aromatic substituents) affect biological activity in related analogs?

Advanced Research Question

In anticancer analogs (e.g., N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine):

- Electron-Withdrawing Groups : Enhance electrophilicity, increasing cytotoxicity (IC50 < 10 µM in HeLa cells) .

- Meta/Ortho Substituents : Steric hindrance reduces binding to cellular thiols, altering pharmacokinetics .

- Evaluation Methods :

- In Vitro Assays : MTT assays with p < 0.05 significance thresholds .

- ROS Modulation : Fluorogenic probes (e.g., DCFH-DA) quantify antioxidant activity .

What methodological approaches validate isotopic purity in deuterated derivatives?

Advanced Research Question

Deuteration at the acetyl group (d3) is validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.